1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine
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Overview
Description
1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine typically involves the reaction of 2-chloroethylamine with a suitable azole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the tetraazol ring. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide and thiourea.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various adducts.
Major products formed from these reactions include oxides, amine derivatives, substituted azoles, and various adducts, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine involves its interaction with cellular components, particularly DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. Additionally, the compound can interact with proteins, leading to the inhibition of key enzymatic processes.
Comparison with Similar Compounds
1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Both compounds contain a chloroethyl group, but the presence of the nitrosourea moiety in the latter imparts different chemical reactivity and biological activity.
1-(2-Chloroethyl)piperidine hydrochloride: This compound also contains a chloroethyl group, but the piperidine ring structure leads to different chemical and biological properties.
1-(2-Chloroethyl)azepane hydrochloride: Similar in structure, but the azepane ring provides distinct reactivity and applications.
Properties
CAS No. |
15284-31-8 |
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Molecular Formula |
C3H6ClN5 |
Molecular Weight |
147.57 g/mol |
IUPAC Name |
1-(2-chloroethyl)tetrazol-5-amine |
InChI |
InChI=1S/C3H6ClN5/c4-1-2-9-3(5)6-7-8-9/h1-2H2,(H2,5,6,8) |
InChI Key |
LZAOOQIITLPTRZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N1C(=NN=N1)N |
Origin of Product |
United States |
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